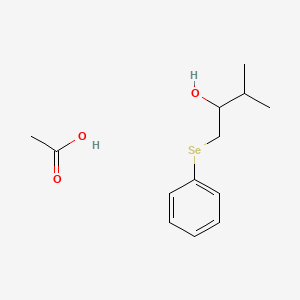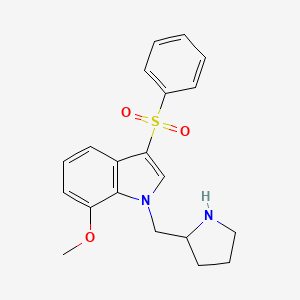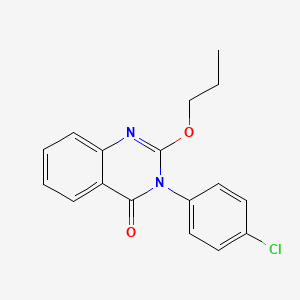![molecular formula C10H17NO3Si B12533866 {2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol CAS No. 674778-30-4](/img/structure/B12533866.png)
{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol is an organosilicon compound with the molecular formula C10H17NO3Si This compound contains a silanetriol group attached to a phenyl ring, which is further substituted with an aminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol typically involves the reaction of a silane precursor with a phenyl derivative containing an aminoethyl group. One common method is the hydrosilylation reaction, where a silane compound reacts with an unsaturated organic compound in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the silanetriol moiety can be oxidized to form silanols or siloxanes.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Primary amines
Substitution: Nitro or halogenated derivatives of the phenyl ring
Aplicaciones Científicas De Investigación
{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as siloxane polymers and hybrid organic-inorganic compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and tissue engineering.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of {2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol involves its interaction with various molecular targets and pathways. The silanetriol group can form hydrogen bonds with biological molecules, enhancing its biocompatibility. The aminoethyl group can interact with cellular receptors, potentially modulating biological activities. Additionally, the phenyl ring can participate in π-π interactions, further influencing the compound’s behavior in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-(2-aminoethyl)-: Contains a phenyl ring with an aminoethyl group but lacks the silanetriol moiety.
Silanetriol, [2-[4-(2-aminoethyl)phenyl]ethyl]-: Similar structure but may have different substituents on the phenyl ring.
Uniqueness
{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol is unique due to the presence of both organic (phenyl, aminoethyl) and inorganic (silanetriol) components in its structure. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
674778-30-4 |
|---|---|
Fórmula molecular |
C10H17NO3Si |
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
2-[4-(2-trihydroxysilylethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H17NO3Si/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h1-4,12-14H,5-8,11H2 |
Clave InChI |
INZOEYSUNGYRDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCN)CC[Si](O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12533784.png)

![[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12533792.png)
![5H-Oxazolo[3,4-A]oxireno[C]pyridine](/img/structure/B12533794.png)





![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12533843.png)
![2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]](/img/structure/B12533853.png)


![8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one](/img/structure/B12533869.png)
